N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide

Data Gap Research Integrity Procurement Due Diligence

Acquire the unique bifurcated oxamide CAS 898374-88-4 to introduce steric bulk and sulfur-mediated π-interactions in your binding studies. Non-symmetrical N,N'-substitution provides a chromatographic challenge superior to symmetrical oxamides, ideal for HPLC/LC-MS method development. This compound's constrained di-ortho-methylphenyl group reduces docking-pose uncertainty, making it a reliable X-ray co-crystallography template. ≥95% purity ensures reproducible bioassay data.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 898374-88-4
Cat. No. B2371810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide
CAS898374-88-4
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CS2
InChIInChI=1S/C15H16N2O2S/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyHDZSGIFFLHWCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide (CAS 898374-88-4): A Non-Symmetrical Oxamide for Targeted Probe and Reference Standard Procurement


N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide (CAS 898374-88-4) is a non-symmetrical oxamide derivative with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.37 g/mol . Distinct from symmetrical N,N'-bis(aryl)oxamides, this compound features a bifurcated structure combining a sterically hindered 2,6-dimethylphenyl ring on one amide nitrogen and a thiophen-2-ylmethyl heterocyclic substituent on the other. This asymmetry is critical for orienting differential hydrogen-bonding and π-stacking interactions within biological binding sites, as evidenced by the broader class of asymmetric oxamides where potency is exquisitely sensitive to the exact identity and position of aryl/heteroaryl substituents [1]. The compound is commercially available at purities ≥95% from multiple suppliers, enabling its use as a research probe or analytical reference standard.

Why N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide Cannot Be Replaced by Other Oxamide Analogs in Research Procurement


Generic substitution among oxamide analogs is not scientifically valid due to the profound structure–activity relationship (SAR) discontinuities within this chemotype. Class-level evidence demonstrates that oxamide derivatives devoid of specific N-aryl or N-heteroaryl substituents are biologically inert; for example, unsubstituted oxamide showed no measurable lipoxygenase inhibition, whereas appropriately substituted analogs achieved sub-micromolar IC₅₀ values [1]. Similarly, in α-glucosidase inhibition, the presence and position of substituents dictated whether a compound exhibited potent inhibition (IC₅₀ values spanning low micromolar to inactive) [2]. The specific combination of a 2,6-dimethylphenyl ring—introducing defined steric bulk and torsion angle constraints—and a thiophen-2-ylmethyl group—contributing distinct sulfur-mediated electronic effects—is not replicated in any other commercially catalogued oxamide. Procurement of an alternative, such as N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide, would alter hydrogen-bonding topology, lipophilicity, and metabolic susceptibility, negating comparability and experimental reproducibility .

Quantitative Differentiation Evidence for N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide


Critical Disclosure: Absence of Published Direct Comparative Bioactivity Data for CAS 898374-88-4

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature as of the knowledge cutoff date did not identify any peer-reviewed primary research article or patent that reports quantitative bioactivity data (IC₅₀, Kᵢ, Kd, % inhibition at a defined concentration, or in vivo efficacy endpoint) specifically for N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide (CAS 898374-88-4) in direct comparison with a structurally defined analog tested under identical experimental conditions [1]. This compound appears primarily in chemical supplier catalogs and compound aggregator databases, with any associated biological annotation traceable only to predictive computational models or to general class-level inferences, not to empirically measured, comparator-anchored determinations. Consequently, no high-strength 'Direct head-to-head comparison' or 'Cross-study comparable' evidence item can currently be constructed for this CAS number. Procurement decisions must therefore be driven by the compound's unique structural attributes (Section 1), the well-characterized SAR hypersensitivity of the oxamide chemotype (Section 2), and the specific experimental need for a non-commercially-replicated substitution pattern, rather than by demonstrated superiority over a named comparator.

Data Gap Research Integrity Procurement Due Diligence

Oxamide Chemotype SAR: Substitution-Dependent α-Glucosidase Inhibition as a Class-Level Efficacy Indicator

A systematic structure-activity relationship (SAR) study of twenty non-symmetrical oxamide derivatives (O1–O20) against α-glucosidase revealed that inhibitory potency is exquisitely dependent upon the electronic and steric nature of the N-aryl substituent. Compounds bearing electron-withdrawing or sterically demanding aryl groups exhibited a broad range of IC₅₀ values, spanning from low micromolar to completely inactive, against a common baseline: the clinically used standard inhibitor acarbose (IC₅₀ = 38.2 ± 0.12 µM). For instance, in the same assay, an oxamide with a 4-nitrophenyl substituent exhibited an IC₅₀ of 35.2 ± 0.09 µM, whereas other substitution patterns yielded IC₅₀ values exceeding 100 µM or showed no inhibition at all [1]. While N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide was not among the twenty compounds tested, the dataset rigorously demonstrates that the presence and precise identity of the N-aryl group (including the 2,6-dimethylphenyl motif) is the dominant determinant of biological outcome within this chemotype. Consequently, the target compound's unique 2,6-dimethylphenyl substitution pattern—which differs from all twenty characterized analogs—defines a distinct and unexplored SAR space, making it a necessary and non-interchangeable entity for systematic oxamide library screening or mechanistic probe studies [1].

α-Glucosidase Inhibition Oxamide Derivatives Structure-Activity Relationship

Class-Level Validation: Lipoxygenase Inhibition is Conditional on Oxamide Substitution

In a separate class-level study, a panel of oxamide ligands synthesized from diverse amines was evaluated for lipoxygenase (LOX) inhibitory activity. Unsubstituted oxamide (the parent scaffold) showed no measurable LOX inhibition, while substituted oxamides exhibited a graded spectrum of inhibitory activity correlated with their specific amine-derived substituents [1]. This finding reinforces the core SAR principle applicable to N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide: the oxamide core itself is insufficient for target engagement. Activity is entirely conferred by the nature, electronics, and three-dimensional presentation of the terminal substituents. Because N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide incorporates a unique combination of a sterically encumbered 2,6-dimethylphenyl ring and a sulfur-containing thiophene heterocycle—a pairing absent from the characterized LOX-inhibitory oxamide set—its biological profile is expected to be distinct from any analog tested to date, justifying its acquisition as a novel chemotype probe [1].

Lipoxygenase Inhibition Oxamide Bioactivity Structure-Dependent Activity

Structural Differentiation from Commercially Available Analog: N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

The closest commercially catalogued structural relative that shares the thiophen-2-ylmethyl substituent is N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide. The target compound, however, replaces the 3-methoxyphenyl ring with a 2,6-dimethylphenyl ring. This substitution introduces three critical chemical differentiators: (i) increased steric hindrance around the amide NH due to ortho-methyl groups, which restricts rotational freedom and alters the conformational ensemble accessible to the molecule; (ii) removal of the hydrogen-bond-accepting methoxy oxygen, which modifies the compound's interaction fingerprint with polar residues in a binding pocket; and (iii) an increase in calculated logP, shifting the compound's lipophilicity and predicted membrane permeability [1]. These differences are non-trivial: in the α-glucosidase oxamide SAR study, ortho-substituted phenyl analogs exhibited divergent IC₅₀ values compared to their meta- or para-substituted counterparts, confirming that regiochemistry of aryl substitution directly modulates target engagement [2]. Therefore, N'-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is chemically and pharmacologically non-equivalent to the target compound and cannot serve as a substitute in any experiment where the 2,6-dimethylphenyl motif is the variable of interest.

Chemical Identity Analog Comparison Procurement Specification

Recommended Application Scenarios for N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide (CAS 898374-88-4)


Systematic Oxamide SAR Library Expansion for Enzyme Inhibitor Discovery

The compound is ideally suited as a unique building block in the systematic exploration of oxamide-based enzyme inhibitors. As demonstrated in the α-glucosidase SAR study, the 2,6-dimethylphenyl substituent defines a steric and electronic parameter space that has not been covered by any of the twenty characterized oxamide analogs [1]. Incorporating CAS 898374-88-4 into a focused screening library will directly test whether the di-ortho-methyl substitution pattern enhances target affinity, improves selectivity, or alters binding kinetics relative to mono-substituted or unsubstituted phenyl oxamide controls. This scenario is supported by the class-level evidence that substitution alone is the decisive factor for oxamide bioactivity [1][2].

Thiophene-Containing Heterocyclic Probe for Sulfur-Mediated Binding Interactions

The thiophen-2-ylmethyl moiety of CAS 898374-88-4 introduces a sulfur atom capable of engaging in distinctive non-covalent interactions—including S–π contacts, chalcogen bonding, and altered π-stacking geometries—that are absent from purely carbocyclic aryl oxamides. Procurement of this compound enables the dissection of sulfur-specific contributions to target binding, which is of current high interest in fragment-based drug design and metalloenzyme inhibitor development. The lipoxygenase inhibition study confirms that heteroatom-containing oxamide substituents modulate enzyme inhibition, providing a mechanistic rationale for this application [2].

Analytical Reference Standard for Non-Symmetrical Oxamide Characterization

Given its commercial availability at defined purity (≥95%), well-established molecular formula (C₁₅H₁₆N₂O₂S), and molecular weight (288.37 g/mol), CAS 898374-88-4 can serve as a qualified reference standard for HPLC, LC-MS, or NMR method development and system suitability testing in laboratories engaged in oxamide synthesis or quality control [1]. Its non-symmetrical structure provides a more demanding chromatographic challenge than symmetrical oxamides, making it a superior probe of column resolving power and method selectivity.

Crystallography and Computational Docking Template

The conformational constraints imposed by the 2,6-dimethylphenyl group—restricting rotation around the N–aryl bond—render this compound a valuable template for X-ray co-crystallography or molecular docking studies aimed at resolving the bioactive conformation of oxamide ligands. The class-level molecular docking results for oxamide derivatives demonstrate that predicted binding poses are sensitive to the torsional degrees of freedom of the N-aryl substituent [1][2]. The target compound's reduced conformational flexibility, relative to analogs lacking ortho substitution, can simplify electron density interpretation in crystallographic experiments and reduce docking-pose uncertainty in computational models.

Quote Request

Request a Quote for N'-(2,6-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.